molecular formula C9H5BrFNO B8611642 5-Bromo-8-fluoroisoquinolin-3(2H)-one

5-Bromo-8-fluoroisoquinolin-3(2H)-one

Cat. No.: B8611642
M. Wt: 242.04 g/mol
InChI Key: PZEJMVOULDIZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-fluoroisoquinolin-3(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are widely studied for their diverse pharmacological properties and synthetic versatility. The presence of bromine and fluorine atoms in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoroisoquinolin-3(2H)-one typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the use of bromine and a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoroisoquinolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Bromo-8-fluoroisoquinolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

5-bromo-8-fluoro-2H-isoquinolin-3-one

InChI

InChI=1S/C9H5BrFNO/c10-7-1-2-8(11)6-4-12-9(13)3-5(6)7/h1-4H,(H,12,13)

InChI Key

PZEJMVOULDIZID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CNC(=O)C=C2C(=C1)Br)F

Origin of Product

United States

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